2-Chloroadenosine Hemidydrate
Overview
Description
2-Chloroadenosine Hemidydrate is a chemical compound with the molecular formula C10H14ClN5O5 and a molecular weight of 319.7 . It is a white crystalline powder that is soluble in water and has a melting point of 160°C (decomposition) . This compound is an analogue of adenosine, a nucleoside that plays a crucial role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloroadenosine Hemidydrate can be synthesized through the chlorination of adenosine. The reaction typically involves the use of a chlorinating agent such as thionyl chloride or phosphorus oxychloride in the presence of a suitable solvent like dimethylformamide or acetonitrile . The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2-position of the adenosine molecule.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloroadenosine Hemidydrate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, affecting the purine ring and the ribose moiety.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield adenosine and hydrochloric acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or dimethylformamide at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide and reducing agents like sodium borohydride are used under controlled conditions.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis involves the use of sodium hydroxide.
Major Products Formed
Substitution Reactions: Various substituted adenosine derivatives.
Oxidation and Reduction Reactions: Oxidized or reduced forms of 2-Chloroadenosine.
Hydrolysis: Adenosine and hydrochloric acid.
Scientific Research Applications
2-Chloroadenosine Hemidydrate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various adenosine analogues and derivatives.
Biology: Employed in studies of nucleoside transport and metabolism.
Industry: Utilized in the development of pharmaceuticals and biochemical research tools.
Mechanism of Action
2-Chloroadenosine Hemidydrate exerts its effects primarily through its interaction with adenosine receptors. It acts as an agonist at these receptors, mimicking the effects of adenosine. The compound is not hydrolyzed by adenosine deaminase, leading to prolonged activation of adenosine receptors . This activation can result in various physiological responses, including modulation of neurotransmitter release, vasodilation, and induction of apoptosis in certain cell types .
Comparison with Similar Compounds
Similar Compounds
2-Chloroadenosine: An analogue of adenosine that is not hydrolyzed by adenosine deaminase and has similar biological effects.
6-Amino-2-chloropurine riboside: Another adenosine analogue with distinct chemical properties and biological activities.
2-Chloroadenosine Hemihydrate: A closely related compound with similar chemical structure and properties.
Uniqueness
2-Chloroadenosine Hemidydrate is unique due to its specific substitution at the 2-position with a chlorine atom, which imparts distinct chemical and biological properties. Its resistance to hydrolysis by adenosine deaminase and its ability to act as a potent adenosine receptor agonist make it valuable for various research and therapeutic applications .
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5O4.H2O/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9;/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15);1H2/t3-,5-,6-,9-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVJEVDOHIWPDO-GWTDSMLYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Cl)N.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Cl)N.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81012-94-4 | |
Record name | Adenosine, 2-chloro-, hydrate (2:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81012-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloroadenosine hemihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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